

N-Alkylsulfamides: A Comprehensive Review for Drug Discovery and Development

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-alkylsulfamide moiety is a versatile and increasingly important functional group in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for amides and carboxylic acids, have positioned it as a valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive literature review of N-alkylsulfamides, focusing on their synthesis, biological activities, and structure-activity relationships, with a particular emphasis on their potential in drug discovery.

Synthesis of N-Alkylsulfamides

The synthesis of N-alkylsulfamides can be broadly categorized into two main approaches: the reaction of sulfonyl chlorides with amines and the oxidative coupling of thiols with amines.

Reaction of Sulfonyl Chlorides with Amines

A classic and widely used method for the synthesis of N-alkylsulfamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] This reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.[1] The choice of base is crucial to neutralize the hydrochloric acid generated during the reaction, with common bases including triethylamine (TEA) and pyridine.[1]

Experimental Protocol: General Procedure for the Synthesis of N-Alkylsulfamides from Sulfonyl Chlorides and Amines[1]



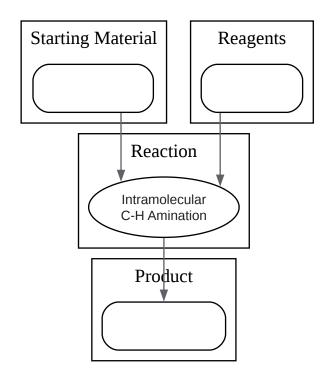
- To a solution of the amine in an appropriate solvent (e.g., THF, diethyl ether), add the base (e.g., triethylamine, pyridine) dropwise at 0 °C.
- Stir the mixture in an ice bath.
- Add the sulfonyl chloride dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired Nalkylsulfonamide.

Intramolecular C-H Amination of N-Alkylsulfamides

A more recent and innovative approach involves the intramolecular C-H amination of N-alkylsulfamide derivatives. This method allows for the construction of cyclic sulfamides, which can be valuable intermediates for the synthesis of complex molecules like 1,3-diamines. A transition-metal-free method utilizing tert-butyl hypoiodite (t-BuOI) or N-iodosuccinimide (NIS) has been reported for secondary non-benzylic and tertiary C-H amination reactions.[2]

Experimental Workflow: Transition-Metal-Free Intramolecular C-H Amination





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Caption: Workflow for intramolecular C-H amination of N-alkylsulfamides.

Biological Activities of N-Alkylsulfamides

N-Alkylsulfamides and their derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Carbonic Anhydrase Inhibition

N-Acylsulfonamides, a closely related class of compounds, have been shown to be potent inhibitors of human carbonic anhydrase (CA) isoenzymes I and II.[3] These enzymes are involved in various physiological and pathological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and epilepsy.[4] A series of N-acylsulfonamides exhibited nanomolar inhibition constants (Ki) against hCA I and hCA II.[3]



Compound Type	Target	Inhibition Constant (Ki)	Reference
N-Acylsulfonamides	hCA I	36.4 ± 6.0 - 254.6 ± 18.0 nM	[3]
N-Acylsulfonamides	hCA II	58.3 ± 0.6 - 273.3 ± 2.5 nM	[3]

Kinase Inhibition

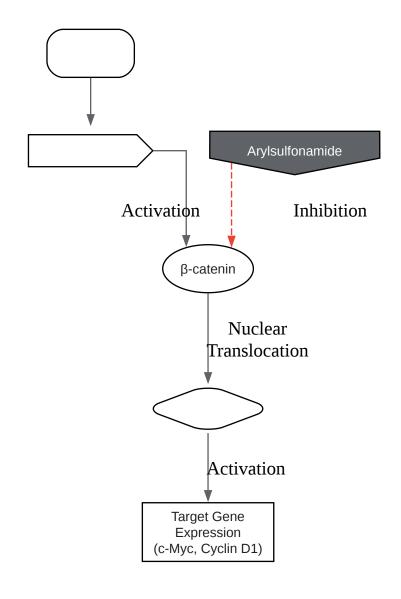
N-Acylsulfonamides have also been explored as prodrugs for kinase inhibitors. For instance, N-acylation of the sulfonamide substituent of the cyclin-dependent kinase (CDK) inhibitor JNJ-7706621 led to prodrugs with improved aqueous solubility. These prodrugs were metabolically cleaved in vivo to release the active drug.[5] This strategy highlights the potential of the N-alkylsulfamide moiety in overcoming pharmacokinetic challenges of potent drug candidates.

Modulation of Signaling Pathways

Recent studies have implicated arylsulfonamides, another related class, in the modulation of key signaling pathways involved in cancer development, such as the Wnt and Hedgehog pathways.

Wnt Signaling Pathway: Dysregulation of the Wnt/ β -catenin signaling pathway is a hallmark of several human cancers.[6] Arylsulfonamides have been identified as selective inhibitors of this pathway, putatively through direct engagement of β -catenin.[6]



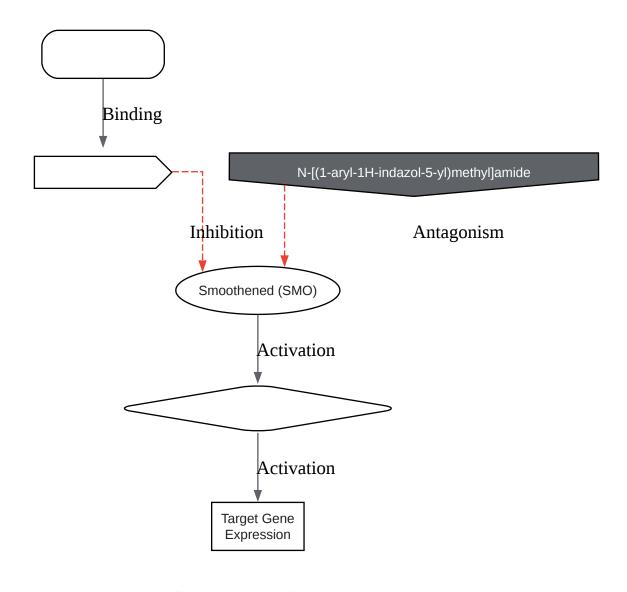


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Caption: Arylsulfonamide inhibition of the Wnt/β-catenin signaling pathway.

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.[7] N-[(1-aryl-1H-indazol-5-yl)methyl]amide derivatives have been identified as Smoothened (Smo) antagonists, effectively inhibiting the Hh pathway with nanomolar activity.[8]





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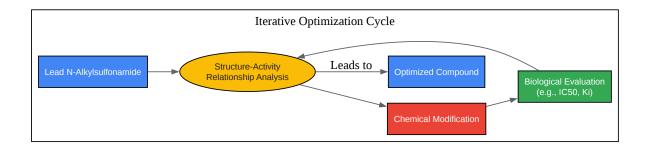
Caption: Inhibition of the Hedgehog pathway by Smoothened antagonists.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of N-alkylsulfonamide-based drug candidates. For the N-[(1-aryl-1H-indazol-5-yl)methyl]amide series of Hedgehog pathway inhibitors, SAR studies on the amide and aryl portions led to the discovery of antagonists with improved nanomolar activity.[8] These studies typically involve systematic modifications of different parts of the molecule and evaluating the impact on biological activity.

Logical Relationship: SAR-Guided Drug Design





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Caption: The iterative process of SAR-guided lead optimization.

Conclusion

The N-alkylsulfamide scaffold represents a promising platform for the development of novel therapeutics. Its synthetic accessibility, coupled with a diverse range of biological activities, makes it an attractive area of investigation for medicinal chemists. The ability of N-alkylsulfonamide derivatives to potently inhibit enzymes like carbonic anhydrases and kinases, as well as modulate critical signaling pathways such as Wnt and Hedgehog, underscores their potential in addressing a variety of diseases, including cancer and neurological disorders. Future research efforts focused on detailed structure-activity relationship studies and the exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new and effective N-alkylsulfonamide-based drugs.

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